molecular formula C12H14N4OS B14595620 N,N-dimethyl-4-[(4-methyl-3-oxido-1,3-thiazol-3-ium-2-yl)diazenyl]aniline CAS No. 60875-29-8

N,N-dimethyl-4-[(4-methyl-3-oxido-1,3-thiazol-3-ium-2-yl)diazenyl]aniline

Cat. No.: B14595620
CAS No.: 60875-29-8
M. Wt: 262.33 g/mol
InChI Key: WZSSFAANMFERST-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-[(4-methyl-3-oxido-1,3-thiazol-3-ium-2-yl)diazenyl]aniline is a complex organic compound that features a thiazole ring and an azo linkage. This compound is known for its vibrant color and is often used in dye and pigment industries. The presence of the thiazole ring and the azo group contributes to its unique chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-[(4-methyl-3-oxido-1,3-thiazol-3-ium-2-yl)diazenyl]aniline typically involves the diazotization of aniline derivatives followed by azo coupling with thiazole derivatives. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters, such as temperature and pH, are crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-[(4-methyl-3-oxido-1,3-thiazol-3-ium-2-yl)diazenyl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc in acidic conditions are often used.

    Substitution: Halogenating agents and nucleophiles like hydroxide ions are commonly employed.

Major Products

The major products formed from these reactions include various substituted anilines, thiazoles, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N,N-dimethyl-4-[(4-methyl-3-oxido-1,3-thiazol-3-ium-2-yl)diazenyl]aniline has a wide range of applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.

    Biology: Employed in staining techniques for visualizing cellular components under a microscope.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of dyes and pigments for textiles, plastics, and inks.

Mechanism of Action

The mechanism by which N,N-dimethyl-4-[(4-methyl-3-oxido-1,3-thiazol-3-ium-2-yl)diazenyl]aniline exerts its effects involves the interaction of its azo group and thiazole ring with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The thiazole ring can participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethylaniline: Lacks the azo and thiazole groups, making it less versatile in applications.

    4-methylthiazole: Contains the thiazole ring but lacks the azo linkage, limiting its use in dye applications.

    Azo dyes: Share the azo linkage but may have different substituents, affecting their chemical properties and applications.

Uniqueness

N,N-dimethyl-4-[(4-methyl-3-oxido-1,3-thiazol-3-ium-2-yl)diazenyl]aniline is unique due to the combination of the thiazole ring and azo linkage, which imparts distinct chemical properties and a wide range of applications in various fields.

Properties

CAS No.

60875-29-8

Molecular Formula

C12H14N4OS

Molecular Weight

262.33 g/mol

IUPAC Name

N,N-dimethyl-4-[(4-methyl-3-oxido-1,3-thiazol-3-ium-2-yl)diazenyl]aniline

InChI

InChI=1S/C12H14N4OS/c1-9-8-18-12(16(9)17)14-13-10-4-6-11(7-5-10)15(2)3/h4-8H,1-3H3

InChI Key

WZSSFAANMFERST-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=[N+]1[O-])N=NC2=CC=C(C=C2)N(C)C

Origin of Product

United States

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